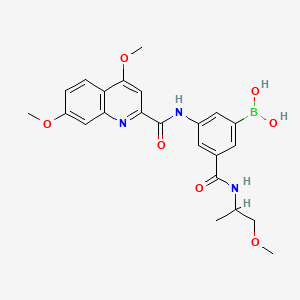

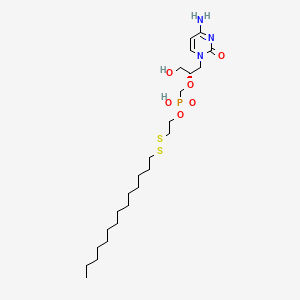

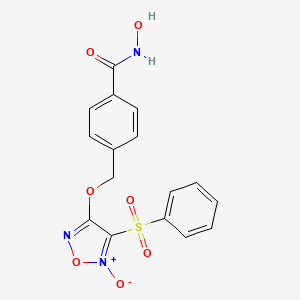

![molecular formula C32H47N5O6 B12384216 (7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)

(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TDI-8304 is a macrocyclic peptide that has garnered significant attention due to its potent antimalarial properties. This compound is highly selective for the proteasome of the malaria parasite Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TDI-8304 involves the formation of a macrocyclic peptide structure. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. general peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), are likely employed. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the macrocyclic structure .

Industrial Production Methods

Industrial production of TDI-8304 would involve scaling up the synthetic process while ensuring the purity and consistency of the final product. This typically includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and stringent quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions

TDI-8304 undergoes various chemical reactions, primarily focusing on its interaction with the proteasome of Plasmodium falciparum. The compound is known for its non-covalent inhibition of the proteasome, which is crucial for the parasite’s survival .

Common Reagents and Conditions

The primary reagents involved in the synthesis of TDI-8304 include protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection agents such as trifluoroacetic acid (TFA). The conditions typically involve controlled temperatures and pH to ensure the correct formation of peptide bonds .

Major Products Formed

The major product formed from the synthesis of TDI-8304 is the macrocyclic peptide itself. During its interaction with the proteasome, TDI-8304 inhibits the proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent death of the malaria parasite .

科学的研究の応用

TDI-8304 has several scientific research applications, particularly in the field of antimalarial drug development. Its high selectivity for the proteasome of Plasmodium falciparum makes it a valuable tool for studying the proteasome’s role in the parasite’s life cycle. Additionally, TDI-8304’s ability to overcome resistance to artemisinin, a commonly used antimalarial drug, highlights its potential in combating drug-resistant malaria strains .

作用機序

TDI-8304 exerts its effects by binding to the proteasome of Plasmodium falciparum. The compound specifically targets the β5 subunit of the proteasome, with the P1 cyclopentyl group projecting into the S1 pocket and the P3 morpholino group inserting into the S3 pocket. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the death of the parasite .

類似化合物との比較

Similar Compounds

Artemisinin: A widely used antimalarial drug that targets the parasite’s heme metabolism.

Chloroquine: Another antimalarial drug that interferes with the parasite’s ability to detoxify heme.

Vinyl Sulfone Inhibitors: Compounds like WLW-vs that also target the proteasome but with different binding mechanisms

Uniqueness of TDI-8304

TDI-8304 is unique due to its high selectivity for the proteasome of Plasmodium falciparum over human proteasomes. This selectivity reduces the potential for off-target effects and increases the compound’s efficacy against the malaria parasite. Additionally, TDI-8304’s ability to overcome resistance to artemisinin makes it a valuable candidate for developing new antimalarial therapies .

特性

分子式 |

C32H47N5O6 |

|---|---|

分子量 |

597.7 g/mol |

IUPAC名 |

(7S,10S,13S)-N-cyclopentyl-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |

InChI |

InChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1 |

InChIキー |

UGEFECOTMZPOER-KCHLEUMXSA-N |

異性体SMILES |

C1CCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)NC3CCCC3)CCN4CCOCC4)N5CCCC5=O |

正規SMILES |

C1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

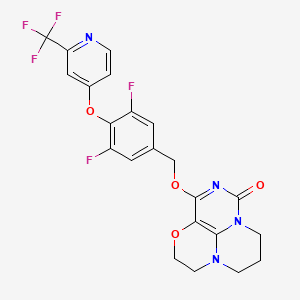

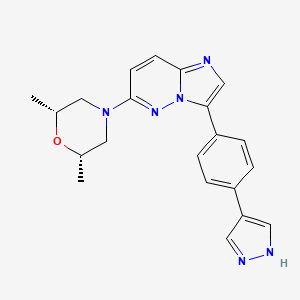

![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)

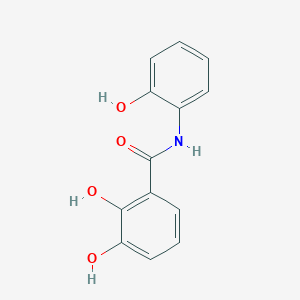

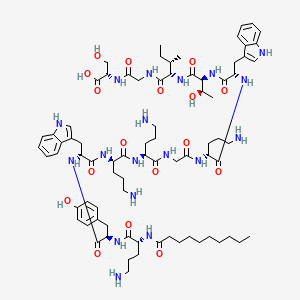

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)

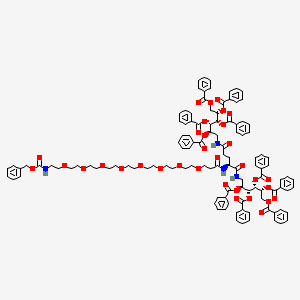

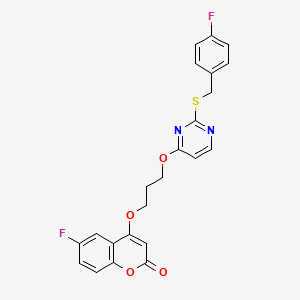

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)